Benzenamine, 3-bromo-2-methoxy-6-nitro-
Overview
Description
Benzenamine, 3-bromo-2-methoxy-6-nitro-: is an aromatic compound that belongs to the class of nitroanilines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro- typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated benzene undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide.
Methoxylation: The brominated nitrobenzene is then treated with methanol in the presence of a base to introduce the methoxy group.
Amination: Finally, the nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.
Industrial Production Methods: Industrial production of Benzenamine, 3-bromo-2-methoxy-6-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 3-bromo-2-methoxy-6-nitro- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Benzenamine, 3-bromo-2-methoxy-6-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 3-bromo-2-methoxy-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
- Benzenamine, 2-bromo-3-methoxy-6-nitro-
- Benzenamine, 3-bromo-4-methoxy-6-nitro-
- Benzenamine, 3-bromo-2-methoxy-5-nitro-
Uniqueness: Benzenamine, 3-bromo-2-methoxy-6-nitro- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position, methoxy group at the 2-position, and nitro group at the 6-position creates a distinct electronic environment that affects its interactions with other molecules .
Properties
IUPAC Name |
3-bromo-2-methoxy-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQBIWVCNEZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291523 | |
Record name | 3-Bromo-2-methoxy-6-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-51-0 | |
Record name | 3-Bromo-2-methoxy-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89677-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxy-6-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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